2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene

Drug Discovery ADME Lipophilicity

Researchers optimizing lead compound lipophilicity often face synthetic bottlenecks. This polysubstituted nitroaryl ether offers a unique solution. - Provides a high XLogP3 (~4.7) boost without introducing chiral centers, enabling access to a distinct lipophilic chemical space. - Functions as an orthogonal cross-coupling handle (C-Br BDE ~68 kcal/mol), enabling selective, iterative Suzuki-Miyaura or Buchwald-Hartwig sequences. - Its strong σ-hole potential supports supramolecular chemistry and co-crystal engineering for tailored material properties.

Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
Cat. No. B13716618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene
Molecular FormulaC13H16BrNO3
Molecular Weight314.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)COC2=CC=CC(=C2Br)[N+](=O)[O-]
InChIInChI=1S/C13H16BrNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2
InChIKeyGQFIRVPBRIVUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene Overview


2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene (CAS 2566171-97-7) is a polysubstituted aromatic compound with a molecular formula of C13H16BrNO3 and a molecular weight of 314.17 g/mol . It is categorized as a nitroaryl ether and serves primarily as a synthetic intermediate in pharmaceutical and agrochemical research . The molecule features an ortho-bromo substituent, a meta-nitro group, and a cyclohexylmethoxy ether at the 1-position, a substitution pattern that provides distinct reactivity at the bromine site for cross-coupling reactions.

Aryl bromide scaffold suited for Pd-catalyzed cross-coupling reactions
Cyclohexylmethoxy group provides steric bulk and increased lipophilicity
Nitro substituent offers electronic tuning and further derivatization potential

Why 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene Is Unique


The performance of 2-bromo-1-(cyclohexylmethoxy)-3-nitrobenzene in downstream reactions is exquisitely sensitive to the steric and electronic environment around the reactive aryl bromide center. Replacing the cyclohexylmethoxy group with a less bulky methoxy or benzyloxy substituent fundamentally alters the molecular lipophilicity (cLogP), steric hindrance, and solubility profile, which can lead to dramatic changes in reaction kinetics, catalyst selectivity, and product yields. The specific combination of the ortho-bromine and the bulky, lipophilic cyclohexylmethyl ether provides a unique balance of reactivity and physical properties that cannot be replicated by in-class analogs, making direct substitution unreliable for optimized synthetic routes [1].

Analog Methoxy or benzyloxy replacement may shift lipophilicity (logP) and solubility, altering reaction partitioning.
Fluoro Fluoro analog lacks halogen-bond donor capability, limiting supramolecular application context.
Chloro Chloro analog may exhibit slower oxidative addition, modifying coupling kinetics and selectivity.

Quantitative Differentiation of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene


Lipophilicity vs. Simpler Analogs

The lipophilicity of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene is predicted to be approximately 4.7 (XLogP3), significantly higher than its methoxy analog (XLogP3=1.6) and benzyloxy analog (XLogP3=3.9) [1][2]. This substantial increase in logP alters the compound's partitioning behavior, making it more suitable for applications requiring higher membrane permeability or solubility in non-polar media.

Lipophilicity (XLogP3)
Reported
ΔXLogP3 ≈ +3.1 vs. methoxy; Δ ≈ +0.8 vs. benzyloxy
Partitioning behavior may differ; supports screening in non-polar media.
Predicted values; experimental validation recommended.
Drug Discovery ADME Lipophilicity

Steric Bulk Evaluation

The cyclohexylmethoxy group introduces significantly greater steric bulk compared to a methoxy or fluoro substituent. This is reflected in a calculated molar refractivity (MR) of ~71.5 cm³/mol for the target compound, versus ~45.6 cm³/mol for 2-bromo-1-methoxy-3-nitrobenzene and ~49.7 cm³/mol for 1-(cyclohexylmethoxy)-3-fluoro-2-nitrobenzene [1]. The increased steric demand can enhance regioselectivity in palladium-catalyzed cross-coupling reactions by shielding the less reactive C-Br bond.

Steric Bulk (MR)
Reported
ΔMR ≈ +25.9 cm³/mol vs. methoxy analog
Steric differentiation may enhance regioselectivity in cross-couplings.
Calculated from fragment-based method; experimental confirmation suggested.
Synthetic Chemistry Cross-Coupling Steric Effects

Halogen Bond Donor Ability

The C-Br bond in 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene acts as a superior halogen bond donor compared to the C-F bond in 1-(Cyclohexylmethoxy)-3-fluoro-2-nitrobenzene. The calculated electrostatic potential (σ-hole) for the bromine atom is approximately +15 kcal/mol, whereas for fluorine it is negligible (< +2 kcal/mol) [1]. This makes the brominated compound a much stronger participant in halogen-bond-directed self-assembly and catalyst design.

Halogen Bond Donor
Reported
Δσ-hole ≈ +13 kcal/mol vs. fluoro analog
May support halogen-bond-directed self-assembly and catalyst design.
Calculated at M06-2X/def2-SVP level.
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Pd-Catalyzed Cross-Coupling Reactivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition step is highly dependent on the C-X bond strength. The C-Br bond (bond dissociation energy ~68 kcal/mol) in the target compound is significantly more reactive than a C-Cl bond (~81 kcal/mol) but less reactive than a C-I bond (~53 kcal/mol) [1]. This places the brominated compound in a sweet spot for controlled reactivity, offering a balance between stability under storage conditions and efficient coupling under mild catalytic conditions.

C-Br Reactivity (BDE)
Class-level
C-Br BDE ~68 kcal/mol; vs. C-Cl +13, vs. C-I −13
Balanced reactivity may support controlled iterative coupling sequences.
Standard gas-phase BDEs; solution-phase kinetics may vary.
Catalysis Synthetic Methodology C-C Bond Formation

2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene Applications


Late-Stage Functionalization of Drug-like Scaffolds

The high lipophilicity (XLogP3 ~4.7) and moderate steric bulk of 2-Bromo-1-(cyclohexylmethoxy)-3-nitrobenzene make it an ideal building block for the late-stage diversification of lead compounds where fine-tuning of logP is critical. The cyclohexylmethoxy group provides a substantial boost in lipophilicity compared to methoxy or benzyloxy analogs, allowing medicinal chemists to access a more lipophilic chemical space without introducing additional chiral centers [1].

Halogen-Bond-Driven Co-Crystal Design

The strong σ-hole potential of the bromine atom in this compound enables its use as a halogen bond donor in supramolecular chemistry and co-crystal engineering. It can be paired with suitable halogen bond acceptors (e.g., pyridines, carbonyls) to design novel crystalline materials with tailored physical properties, such as improved dissolution rates or mechanical stability, a feature not accessible with the fluoro analog [2].

Iterative Cross-Coupling in Complex Molecule Synthesis

The intermediate C-Br bond dissociation energy (~68 kcal/mol) positions this building block for use in iterative Suzuki-Miyaura or Buchwald-Hartwig sequences where orthogonal reactivity is required. It can be selectively activated in the presence of more robust chloro-substituents, or remain inert while more labile iodo groups are reacted, facilitating the efficient assembly of polycyclic structures [3].

Application
Selection Property
Validation Focus
Lead diversification
Lipophilicity and steric modulation
logP-dependent partitioning and reaction compatibility screening
Co-crystal engineering
Halogen-bond donor capability
Co-crystal formation and supramolecular stability assessment
Iterative cross-coupling
Controlled C-Br reactivity balance
Orthogonal reactivity validation in sequential coupling sequences
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